(9H-fluoren-9-yl)methylN-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate,trifluoroaceticacid
Description
This compound is an Fmoc (9H-fluoren-9-yl)methyl carbamate derivative featuring a conformationally restricted bicyclic hexahydrofuro[3,2-b]furan-3-yl amine moiety. The trifluoroacetic acid (TFA) component likely arises during synthesis or purification, commonly used to protonate amines in peptide synthesis . The Fmoc group serves as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(3S,3aR,6S,6aR)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]carbamate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4.C2HF3O2/c22-17-10-25-20-18(11-26-19(17)20)23-21(24)27-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;3-2(4,5)1(6)7/h1-8,16-20H,9-11,22H2,(H,23,24);(H,6,7)/t17-,18-,19+,20+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAIZRYWMUFXQY-GSWLFNFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (9H-fluoren-9-yl)methylN-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate, trifluoroacetic acid typically involves multiple steps. One common method starts with the preparation of the hexahydrofurofuran intermediate, which is then reacted with fluorenylmethyl chloroformate under specific conditions to form the desired product. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include organic solvents, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(9H-fluoren-9-yl)methylN-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate, trifluoroacetic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethyl group and the hexahydrofurofuran moiety play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Comparative Analysis of Fmoc-Protected Carbamates
*The target compound’s molecular formula is inferred as C23H24N2O4·CF3COOH, assuming the Fmoc-carbamate (C15H13NO2) combined with the hexahydrofurofuran amine (C8H11N2O2) and TFA counterion.
Functional Group Impact on Properties
- Solubility: TFA-adducted compounds (target) show enhanced aqueous solubility versus neutral Fmoc derivatives (e.g., ). Hydrochloride salts () may precipitate in non-polar media.
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Identification : Classified under GHS for acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
- PPE Requirements : Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Conduct operations in a fume hood to avoid aerosol inhalation .
- Spill Management : Avoid dust generation; collect spills using non-sparking tools and store in sealed containers. Ensure adequate ventilation during cleanup .
Q. What are the standard protocols for synthesizing this compound?
- Methodological Answer :
- Key Steps :
React fluorenylmethoxycarbonyl (Fmoc)-protected intermediates with hexahydrofurofuran-3-amine derivatives under anhydrous conditions.
Use coupling reagents like HATU or DIC in dimethylformamide (DMF) for carbamate bond formation .
Purify via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product .
- Critical Parameters : Maintain reaction temperatures below 25°C to prevent epimerization of the hexahydrofurofuran core .
Q. Which analytical techniques are recommended for purity assessment?
- Methodological Answer :
- HPLC-MS : Use reverse-phase C18 columns with trifluoroacetic acid (TFA) in the mobile phase to detect impurities (<0.5% threshold) .
- NMR Spectroscopy : Analyze H and C spectra for characteristic Fmoc peaks (δ 4.2–4.4 ppm for CH) and hexahydrofurofuran signals (δ 3.8–5.1 ppm) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis or functionalization of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Model reaction pathways to predict regioselectivity in carbamate bond formation. Focus on transition-state energies to identify optimal catalysts .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics to reduce side-product formation .
- Case Study : A 2024 study integrated DFT with experimental data to design fluorescent analogs, achieving 92% yield improvement via solvent optimization .
Q. How can researchers resolve discrepancies in spectroscopic data during characterization?
- Methodological Answer :
- Contradiction Analysis :
Compare experimental NMR data with computed spectra (e.g., using ACD/Labs or MestReNova) to identify misassignments .
Validate stereochemistry via X-ray crystallography or 2D NOESY for spatial proton correlations .
- Example : A 2021 study resolved conflicting C signals for a spiro-heptane analog by correlating crystal structure data with computational models .
Q. What strategies mitigate decomposition during long-term storage?
- Methodological Answer :
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH) to identify degradation pathways. Use LC-MS to detect hydrolysis products (e.g., free amine or trifluoroacetate) .
- Storage Recommendations :
- Store under argon at -20°C in amber vials to prevent photodegradation.
- Pre-dry solvents (e.g., molecular sieves) to minimize hydrolytic cleavage of the carbamate group .
Q. How can structural modifications enhance biological activity or solubility?
- Methodological Answer :
- Functional Group Engineering :
Introduce hydrophilic groups (e.g., PEG chains) at the hexahydrofurofuran amine site to improve aqueous solubility .
Replace trifluoroacetic acid with citric acid counterions to reduce cytotoxicity .
- Case Study : A 2025 study demonstrated that adding a bis(4-methoxyphenyl)methoxy group increased cellular uptake by 40% in cancer cell lines .
Data Contradiction and Optimization
Q. How to address low yields in large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, stoichiometry, solvent polarity). For example, a 2021 flow-chemistry study improved diazomethane yields by 35% via DoE-guided temperature control .
- Continuous-Flow Systems : Implement microreactors to enhance mixing and heat transfer, reducing side reactions (e.g., epimerization) .
Q. What are the implications of conflicting toxicity data in literature?
- Methodological Answer :
- Data Reconciliation : Cross-reference in vitro (e.g., HepG2 cell assays) and in vivo (rodent studies) toxicity profiles. Differences may arise from metabolite variability or assay sensitivity .
- Mitigation : Use lower concentrations (≤10 µM) in cell-based studies and include TFA-neutralizing buffers to isolate compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
